1-(2,5-Dimethoxyphenyl)-2-butanol
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-butanol is an organic compound characterized by the presence of a butanol group attached to a 2,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2,5-dimethoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride, NaH), nucleophiles (e.g., halides)
Major Products:
Oxidation: 1-(2,5-Dimethoxyphenyl)-2-butanone
Reduction: Corresponding alkane
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-butanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,5-dimethoxyphenyl)-2-butanol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-butanol can be compared with other similar compounds such as:
1-(2,5-Dimethoxyphenyl)-2-propanol: Similar structure but with a shorter carbon chain.
1-(2,5-Dimethoxyphenyl)-2-pentanol: Similar structure but with a longer carbon chain.
1-(2,5-Dimethoxyphenyl)-2-ethanol: Similar structure but with an even shorter carbon chain.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-10(13)7-9-8-11(14-2)5-6-12(9)15-3/h5-6,8,10,13H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXKJHTGUFCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC(=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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